molecular formula C30H26O8 B13424582 5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

Cat. No.: B13424582
M. Wt: 514.5 g/mol
InChI Key: KQCRUBALDHAYMJ-FHJBEINISA-N
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Description

5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by multiple hydroxyl and methoxy groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol typically involves multi-step organic reactions. These steps often include:

    Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl and methoxy groups: This step may involve selective hydroxylation and methylation reactions under controlled conditions.

    Coupling reactions: The final structure is assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the necessary phenyl and ethenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ethenyl groups can be reduced to form ethyl derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce ethyl derivatives.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its hydroxyl and methoxy groups make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: It can be used in the development of new materials with specific properties, such as antioxidants or UV absorbers.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its hydroxyl and methoxy groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The pathways involved may include oxidative stress pathways, where the compound acts as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

    Resveratrol: Known for its antioxidant properties, resveratrol shares structural similarities with this compound.

    Quercetin: Another compound with multiple hydroxyl groups, quercetin is known for its anti-inflammatory and antioxidant effects.

Uniqueness

What sets 5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol apart is its unique combination of hydroxyl and methoxy groups, along with the benzofuran core. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C30H26O8

Molecular Weight

514.5 g/mol

IUPAC Name

5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol

InChI

InChI=1S/C30H26O8/c1-36-25-9-16(4-7-23(25)34)3-5-17-10-22(33)15-27-28(17)29(19-11-20(31)14-21(32)12-19)30(38-27)18-6-8-24(35)26(13-18)37-2/h3-15,29-35H,1-2H3/b5-3+/t29-,30+/m0/s1

InChI Key

KQCRUBALDHAYMJ-FHJBEINISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)OC)C5=CC(=CC(=C5)O)O)O

Origin of Product

United States

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